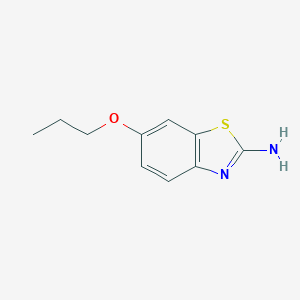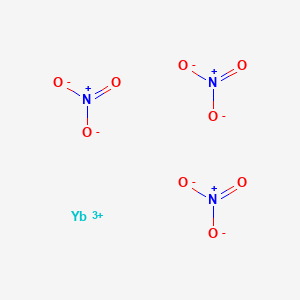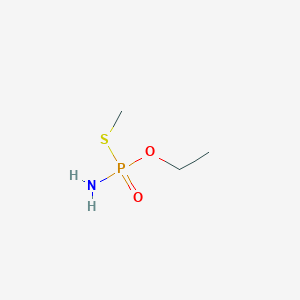
O-Ethyl S-methyl phosphoramidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-methyl phosphoramidothioate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the Cold War. VX belongs to a class of chemicals called nerve agents, which are designed to disrupt the normal functioning of the nervous system. Despite its deadly nature, VX has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mecanismo De Acción
O-Ethyl S-methyl phosphoramidothioate works by inhibiting the activity of an enzyme called acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, O-Ethyl S-methyl phosphoramidothioate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately paralysis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of O-Ethyl S-methyl phosphoramidothioate are well documented. O-Ethyl S-methyl phosphoramidothioate causes a wide range of symptoms, including respiratory distress, convulsions, and ultimately death. O-Ethyl S-methyl phosphoramidothioate is highly toxic and can be fatal in very small doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Ethyl S-methyl phosphoramidothioate has several advantages and limitations for lab experiments. One advantage is that it is highly toxic and can be used to study the effects of nerve agents on the nervous system. However, the use of O-Ethyl S-methyl phosphoramidothioate in lab experiments is highly regulated due to its toxicity and potential for harm.
Direcciones Futuras
There are several future directions for research on O-Ethyl S-methyl phosphoramidothioate. One area of interest is the development of antidotes for O-Ethyl S-methyl phosphoramidothioate exposure, which could potentially save lives in the event of a chemical attack. Another area of interest is the development of safer and more effective pesticides that are based on the structure of O-Ethyl S-methyl phosphoramidothioate. Additionally, research on the potential medical applications of O-Ethyl S-methyl phosphoramidothioate could lead to the development of new cancer treatments or other therapies.
Métodos De Síntesis
O-Ethyl S-methyl phosphoramidothioate can be synthesized using a variety of methods, including the reaction of O-ethyl phosphorodichloridate with methylamine and sulfur, or the reaction of O-ethyl phosphorothioic acid with methylamine and phosphorus oxychloride. The synthesis of O-Ethyl S-methyl phosphoramidothioate is highly complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
O-Ethyl S-methyl phosphoramidothioate has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. O-Ethyl S-methyl phosphoramidothioate has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. O-Ethyl S-methyl phosphoramidothioate has also been investigated as a potential pesticide, as it is highly effective at killing insects and other pests.
Propiedades
Número CAS |
10265-93-7 |
|---|---|
Nombre del producto |
O-Ethyl S-methyl phosphoramidothioate |
Fórmula molecular |
C3H10NO2PS |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
[amino(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H10NO2PS/c1-3-6-7(4,5)8-2/h3H2,1-2H3,(H2,4,5) |
Clave InChI |
MINHJPWDPAMUSK-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N)SC |
SMILES canónico |
CCOP(=O)(N)SC |
Otros números CAS |
10265-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



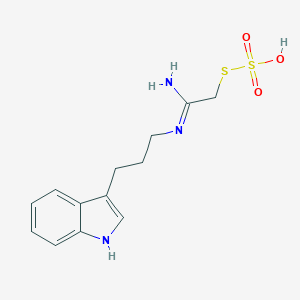
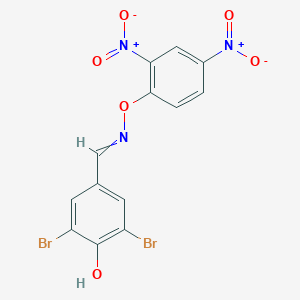
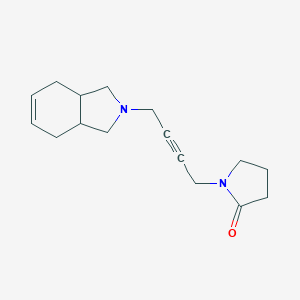
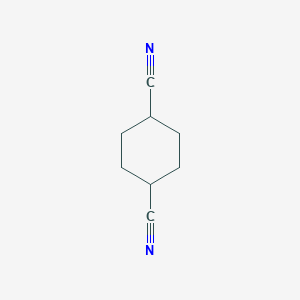
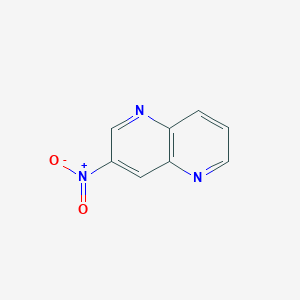
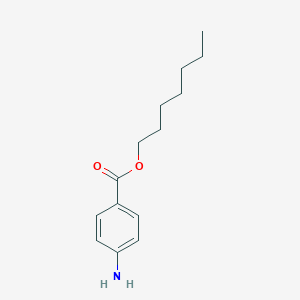
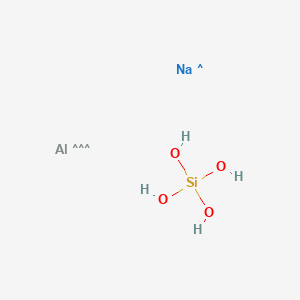
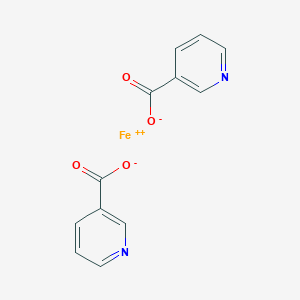
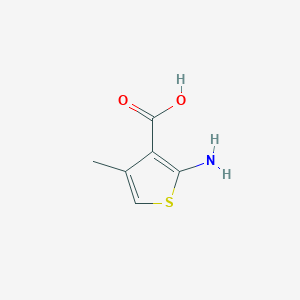

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
